1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol
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Overview
Description
1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.2 g/mol . It is characterized by the presence of a bicyclo[2.2.1]hept-5-enyl group attached to a propan-2-ol backbone, with an amino group at the first carbon position .
Preparation Methods
The synthesis of 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]hept-5-enyl precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including amination and hydroxylation, to introduce the amino and hydroxyl groups at the desired positions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes, and modulating their activity .
Comparison with Similar Compounds
1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol can be compared with similar compounds, such as:
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound has a similar bicyclo[2.2.1]hept-5-enyl group but differs in its functional groups and applications.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: This compound also contains the bicyclo[2.2.1]hept-5-enyl group but has different reactivity and uses.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(12,6-11)9-5-7-2-3-8(9)4-7/h2-3,7-9,12H,4-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHSZMWIIDANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC2CC1C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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